(4-Bromophenyl)(3,4,5-trifluorophenyl)methanol
Description
(4-Bromophenyl)(3,4,5-trifluorophenyl)methanol is a bifunctional aromatic methanol derivative featuring a bromophenyl group and a trifluorophenyl group attached to a central methanol moiety. This compound is synthesized via sodium borohydride (NaBH₄) reduction of its corresponding aldehyde precursor, yielding a yellow oil with a 95.1% efficiency . Key spectroscopic data include:
- ¹H NMR (DMSO-d6): δ 7.20 (2H, s), 5.50–5.48 (1H, t), 4.47–4.46 (2H, d).
- ¹³C NMR: δ 151.4–151.3, 149.7–149.6, 140.0 (aromatic carbons) .
The bromine and fluorine substituents confer unique electronic and steric properties, making it valuable in medicinal chemistry, particularly as an allosteric modulator of M1 muscarinic receptors, where it enhances acetylcholine efficacy .
Properties
IUPAC Name |
(4-bromophenyl)-(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6,13,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQJBQUQPPWGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C(=C2)F)F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3,4,5-trifluorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,4,5-trifluorophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,4,5-trifluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Bromophenyl)(3,4,5-trifluorophenyl)ketone.
Reduction: Formation of (4-Bromophenyl)(3,4,5-trifluorophenyl)methane.
Substitution: Formation of (4-Substituted phenyl)(3,4,5-trifluorophenyl)methanol derivatives.
Scientific Research Applications
(4-Bromophenyl)(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,4,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Methanols
- (3,4,5-Trifluorophenyl)methanol (CAS 459-56-3): Molecular Formula: C₇H₅F₃O. Solubility: 100 g/L in water . Application: Intermediate in polymer synthesis and catalysis . Key Difference: Lacks the bromophenyl group, reducing steric bulk and altering receptor-binding affinity compared to the target compound .
- [3-(Bromomethyl)-4-fluorophenyl]methanol (CAS 1378867-70-9): Molecular Formula: C₈H₈BrFO. Structure: Bromine and fluorine on adjacent positions. Application: Used in cross-coupling reactions for pharmaceutical intermediates .
Amino-Substituted Analogues
- (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5): Molecular Formula: C₇H₈BrNO. Key Feature: Amino group enhances solubility in polar solvents (e.g., methanol, DMSO) and facilitates nucleophilic reactions . Contrast: The amino group introduces basicity, unlike the electron-withdrawing trifluoromethyl group in the target compound .
Functional Group Variations
- (4-Bromophenyl)(3-(methylthio)phenyl)methanol (CAS 1443342-97-9): Molecular Formula: C₁₄H₁₃BrOS. Key Feature: Methylthio group provides strong electron-donating effects, altering redox properties compared to fluorine .
- (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS 395101-26-5): Molecular Formula: C₁₃H₉BrFNO. Key Difference: Methanone (ketone) instead of methanol, reducing hydrogen-bonding capacity and bioavailability .
Comparative Data Table
Biological Activity
(4-Bromophenyl)(3,4,5-trifluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of bromine and trifluoromethyl groups, which enhance its reactivity and interaction with biological targets. Its molecular formula is C13H10BrF3O, and it exhibits unique electronic properties due to these substituents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway .
The interaction of this compound with specific molecular targets is crucial for its biological activity. The bromine and trifluoromethyl groups facilitate strong interactions with proteins involved in cell signaling and metabolism. These interactions can lead to alterations in gene expression and enzyme activity, promoting either cell death or inhibition of growth in pathogens .
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL.
- Cytotoxicity Assay : A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to control groups .
Comparative Analysis
To understand the relative efficacy of this compound compared to similar compounds, a comparative analysis was performed:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| (3-Bromophenyl)(3,4-difluorophenyl)methanol | 30 | Anticancer |
| (2-Bromophenyl)(3-fluorophenyl)methanol | 50 | Antimicrobial |
This table highlights that this compound exhibits superior anticancer activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
